molecular formula C10H7BrN2O B2403393 4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one CAS No. 1936249-86-3

4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one

Cat. No.: B2403393
CAS No.: 1936249-86-3
M. Wt: 251.083
InChI Key: CVBHXEQFDMLIDG-UHFFFAOYSA-N
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Description

4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one is a heterocyclic compound that features a bromine atom attached to a pyridine ring

Scientific Research Applications

4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.

    Materials Science: The compound is utilized in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

Target of Action

The primary target of 4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits this process by binding to the FGFR, thereby preventing its activation and the subsequent downstream signaling .

Biochemical Pathways

The compound’s action affects the FGF–FGFR axis , which is involved in various biochemical pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFR, the compound can potentially disrupt these pathways and halt the progression of these cancers .

Pharmacokinetics

It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability and subsequent optimization .

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in the treatment of certain cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one typically involves the bromination of a pyridine derivative. One common method is the bromination of 4-(pyridin-4-yl)pyridin-2(1H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyridine rings can be subjected to oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while a Suzuki coupling reaction can produce a biaryl compound.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-(pyridin-4-yl)pyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.

    4-Iodo-1-(pyridin-4-yl)pyridin-2(1H)-one: Contains an iodine atom, which can influence its reactivity and applications.

    4-Fluoro-1-(pyridin-4-yl)pyridin-2(1H)-one: Features a fluorine atom, affecting its electronic properties and biological activity.

Uniqueness

4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens. This makes it a valuable compound for designing molecules with tailored properties for various applications.

Properties

IUPAC Name

4-bromo-1-pyridin-4-ylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-3-6-13(10(14)7-8)9-1-4-12-5-2-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBHXEQFDMLIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C=CC(=CC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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